molecular formula C3H9ClSi<br>(CH3)3SiCl<br>C3H9ClSi B032843 Chlorotrimethylsilane CAS No. 75-77-4

Chlorotrimethylsilane

Cat. No.: B032843
CAS No.: 75-77-4
M. Wt: 108.64 g/mol
InChI Key: IJOOHPMOJXWVHK-UHFFFAOYSA-N
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Description

Chlorotrimethylsilane, also known as trimethylsilyl chloride, is an organosilicon compound with the chemical formula (CH₃)₃SiCl. It is a colorless, volatile liquid that is stable in the absence of water. This compound is widely used in organic chemistry, particularly in silylation reactions, where it serves as a reagent to introduce the trimethylsilyl group into various molecules .

Scientific Research Applications

Chlorotrimethylsilane has numerous applications in scientific research, including:

    Chemistry: Used in the protection of functional groups during organic synthesis, particularly in the formation of trimethylsilyl ethers and amines.

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Utilized in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: Applied in the production of silicone polymers and other silicon-based materials

Mechanism of Action

Target of Action

Chlorotrimethylsilane, also known as Trimethylsilyl chloride, is an organosilicon compound with the formula (CH3)3SiCl . It primarily targets polar functional groups such as alcohols and amines . By reacting with these groups, it forms trimethylsilyl ethers and trimethylsilyl amines . These new groups “protect” the original functional group by removing the labile protons and decreasing the basicity of the heteroatom .

Mode of Action

this compound is reactive towards nucleophiles, resulting in the replacement of the chloride . In a characteristic reaction of this compound, the nucleophile is water, resulting in hydrolysis to give hexamethyldisiloxane . It can also react with alcohols to produce anhydrous solutions of hydrochloric acid in alcohols . This reaction is used in the mild synthesis of esters from carboxylic acids and nitriles, as well as acetals from ketones .

Biochemical Pathways

It is known that this compound can act as a condensing agent in various reactions, such as the pictet–spengler reaction . This reaction is extensively applied for the synthesis of the tetrahydro-β-carboline ring system, which occurs in many natural and synthetic compounds and provides diverse biological activity .

Pharmacokinetics

It is known that this compound is a colorless volatile liquid that is stable in the absence of water . It has a molar mass of 108.64 g/mol .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction it is involved in. For example, in the Pictet–Spengler reaction, this compound acts as a condensing agent, leading to the formation of tetrahydro-β-carboline derivatives .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is stable in the absence of water . .

Safety and Hazards

Chlorotrimethylsilane is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage and is harmful in contact with skin or if inhaled . It reacts violently with water and corrosive to the respiratory tract .

Relevant Papers

The paper “Application of this compound in Pictet–Spengler reaction” discusses the use of this compound as an efficient condensing agent in the Pictet–Spengler reaction . The study addresses optimization of the condensing agent and especially unification of the synthetic procedure for the Pictet–Spengler reaction aiming at its preparative convenience for a wide diversity of carbonyl and amine components, and high yields of target products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorotrimethylsilane is typically prepared on a large scale by the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy. The primary target of this process is dimethyldichlorosilane, but significant amounts of trimethyl and monomethyl products are also obtained. The relevant reactions are as follows: [ \text{Me}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow (\text{Me}_3\text{Si})_2\text{O} + 2\text{HCl} ] where Me represents the methyl group (CH₃) .

Industrial Production Methods: In industrial settings, this compound is produced by the direct process mentioned above. The reaction conditions typically involve high temperatures and the presence of a silicon-copper alloy catalyst. The process yields a mixture of chlorosilanes, which are then separated by distillation to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Chlorotrimethylsilane undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Chlorotrimethylsilane is similar to other trimethylsilyl halides, such as:

  • Trimethylsilyl fluoride
  • Trimethylsilyl bromide
  • Trimethylsilyl iodide
  • Trimethylsilyl cyanide
  • Trimethylsilyl azide
  • Trimethylsilyl trifluoromethanesulfonate

Uniqueness: this compound is unique in its widespread use for silylation reactions, making it a versatile reagent in organic synthesis. Its ability to form stable trimethylsilyl derivatives and act as a Lewis acid distinguishes it from other similar compounds .

Properties

IUPAC Name

chloro(trimethyl)silane
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InChI

InChI=1S/C3H9ClSi/c1-5(2,3)4/h1-3H3
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InChI Key

IJOOHPMOJXWVHK-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C)(C)Cl
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Molecular Formula

C3H9ClSi, Array
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DSSTOX Substance ID

DTXSID2024822
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Molecular Weight

108.64 g/mol
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Physical Description

Trimethylchlorosilane appears as a colorless fuming liquid with a pungent odor. Boiling point 135 °F, Flash point -18 °F. Density 0.854 g / cm3. The vapor and liquid may cause burns. Vapors are heavier than air., Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

135 °F at 760 mmHg (EPA, 1998), 57 °C
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Flash Point

0 °F (EPA, 1998), [ERG 2016] -28 °C, -18 °F (-28 °C) (Closed cup), 0 °F (Open cup), -27 °C
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Solubility

Decomposes (NTP, 1992), Sol in benzene, ether, perchloroethylene, Solubility in water: reaction
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Density

0.854 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.854 AT 25 °C/25 °C, Relative density (water = 1): 0.85
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Vapor Density

3.7 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.75 (Air=1), Relative vapor density (air = 1): 3.8
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Vapor Pressure

608 mmHg at 68 °F ; 40 mmHg at 11.5 °F; 100 mmHg at 42.8 °F (NTP, 1992), 234.0 [mmHg], 234 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 26.7
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Color/Form

Colorless liquid

CAS No.

75-77-4
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Melting Point

-72 °F (EPA, 1998), -40 °C, -58 °C
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Synthesis routes and methods I

Procedure details

Into a 3-necked flask equipped with a stirrer, reflux condenser and a gas conduit, is introduced over a period of 5 minutes with constant agitation and at room temperature, 2-liters [measured at 20° C. and 720 mm Hg (abs.) and thus 0.94 percent based on the total weight of the silanes used], of gaseous hydrogen chloride, into a mixture consisting of 253 grams (1 mol) of diphenyldichlorosilane, 88 grams (1 mol) of tetramethylsilane, 3 grams of trichlorosilane and 3 grams diethylaluminum chloride. Stirring is continued for an additional 4 hours while the mixture is heated under reflux. Fractional distillation yields 30 grams of trimethylchlorosilane, 35 grams of phenyldimethylchlorosilane, 80 grams of diphenylmethylchlorosilane and 74 grams of triphenylchlorosilane.
[Compound]
Name
silanes
Quantity
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253 g
Type
reactant
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Quantity
3 g
Type
reactant
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Quantity
3 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The reaction system was stirred at room temperature while dropwise adding thionyl chloride through the dropping funnel. In this manner, pentamethyl-t-butyl-disiloxane was reacted with thionyl chloride while dropwise adding the latter and supplying hydrogen chloride gas to the reaction solution. After stirring the reaction solution over 4 hours, it was distilled at 125° C. to give 31.3 g (yield 83.2%) of t-butyldimethylchlorosilane and 21.4 g (yield 79.0%) of trimethylchlorosilane. There was not observed the formation of any viscous oily substance, the distillation temperature during the purification could substantially be decreased and the post-treatment of the reaction vessel was very easy.
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Synthesis routes and methods III

Procedure details

To a 1.0 l volume reaction vessel equipped with a stirring machine, a reflux condenser, a dropping funnel and an inlet pipe for hydrogen chloride gas, there were added 204 g (1.0 mole) of pentamethyl-t-butyl-disiloxane and 9.25 g (0.050 mole) of tributylamine and 143 g (1.2 mole) of thionyl chloride was introduced into the dropping funnel. Pentamethyl-t-butyl-disiloxane was reacted with thionyl chloride at room temperature by dropwise adding thionyl chloride through the dropping funnel while supplying hydrogen chloride gas to the reaction solution. After stirring over 4 hours, the reaction solution was distilled at 125° C. to give 130 g (yield 86.4%) of t-butyldimethylchlorosilane and 87.0 g (yield 80.2%) of trimethylchlorosilane. There was not observed the formation of any viscous oily substance, the distillation temperature during the purification could substantially be decreased and the post-treatment of the reaction vessel was very easy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
204 g
Type
reactant
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Quantity
9.25 g
Type
reactant
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Quantity
143 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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reactant
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Reaction Step Four
Yield
80.2%

Synthesis routes and methods IV

Procedure details

A four-necked flask equipped with a condenser, thermometer, gas feed tube, and stirrer was charged with 129.1 g (1.0 mol) of dimethyldichlorosilane and 1.3 g (0.01 mol) of AlCl3, which were agitated with the stirrer. To the flask at room temperature, trimethylsilane which had been synthesized in a separate flask from methylmagnesium chloride and 57.5 g (0.5 mol) of methyldichlorosilane was fed. Agitation was continued for one hour. 2.2 g (0.02 mol) of anisole was added to the reaction solution which was agitated for a further one hour. Dimethylchlorosilane and trimethylchlorosilane were isolated from the reaction solution by distillation. There were obtained 42.0 g of dimethylchlorosilane and 48.9 g of trimethylchlorosilane in a yield of 89% and 90%, respectively.
Quantity
129.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
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Quantity
57.5 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A four-necked flask equipped with a condenser, thermometer, gas feed tube, and stirrer was charged with 129.1 g (1.0 mol) of dimethyldichlorosilane, 100 ml of toluene, and 1.3 g (0.01 mol) of AlCl3, which were agitated with the stirrer. To the flask at room temperature, trimethylsilane which had been synthesized in a separate flask from methyl-magnesium chloride and 57.5 g (0.5 mol) of methyldichlorosilane was fed. Agitation was continued for one hour. 2.8 g (0.02 mol) of o-dimethoxybenzene was added to the reaction solution which was agitated for a further one hour. Dimethylchlorosilane and trimethylchlorosilane were isolated from the reaction solution by distillation. There were obtained 42.6 g of dimethylchlorosilane and 47.3 g of trimethylchlorosilane in a yield of 90% and 87%, respectively.
Quantity
129.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
57.5 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorotrimethylsilane
Reactant of Route 2
Chlorotrimethylsilane
Reactant of Route 3
Chlorotrimethylsilane
Reactant of Route 4
Chlorotrimethylsilane
Customer
Q & A

ANone: Chlorotrimethylsilane (TMSCl) interacts with a variety of functional groups due to the electrophilic nature of the silicon atom and the good leaving group ability of the chloride ion. Here are some examples:

  • Alcohols: TMSCl readily reacts with alcohols to form trimethylsilyl ethers. This reaction is widely used to protect alcohols in organic synthesis. [, ]
  • Carbonyl Compounds: TMSCl reacts with aldehydes and ketones in the presence of a base to form silyl enol ethers. These are versatile intermediates in organic synthesis. [, , ]
  • Amides: TMSCl reacts with lithium hydridosilylamides to give N-silylated products. The reaction outcome (N-silylation vs. cyclodisilazane formation) depends on the solvent polarity and the structure of the starting amide. [, , ]

A:* Molecular Formula: (CH3)3SiCl* Molecular Weight: 108.64 g/mol * Spectroscopic Data: * 1H NMR: δ 0.06 ppm (d, 27H) [] * 31P NMR (CD2Cl2): δ -250.00 ppm (s, 1P) [] * 31P NMR (C6D6): δ -251.6 ppm (s, 1P) []

A: this compound is a volatile, moisture-sensitive liquid that is incompatible with strong bases and oxidizing agents. It decomposes upon contact with water, releasing corrosive hydrogen chloride gas. [] Therefore, it must be handled and stored under inert conditions.

  • Protecting Groups: Its ability to form silyl ethers makes it valuable for protecting alcohols in multi-step syntheses. [, ]
  • Organic Synthesis: It is used in various reactions like carbonyl allylation, dealkylation of esters and ethers, and preparation of allylated gelatin. [, , ]

ANone: While not a catalyst itself, this compound often acts as a promoter or co-reagent, facilitating reactions.

  • Lewis Acid Catalyst System: In conjunction with Indium(III) Chloride, TMSCl efficiently catalyzes the Sakurai-Hosomi reaction, enabling allylation of aldehydes with allylsilanes. This system exhibits high regioselectivity, favoring γ-addition. []
  • Carbonyl Allylation: TMSCl, with acetonitrile, promotes carbonyl allylation using diallyldibutyltin, producing homoallyl silyl ethers in good yields. []
  • Acylation of Alcohols: TMSCl catalyzes the acylation of alcohols with acetic anhydride in acetonitrile or dichloromethane, forming the corresponding acetates. []

ANone: While the provided research does not explicitly focus on computational studies of this compound, such methods can offer valuable insights into:

  • Reaction Mechanisms: Theoretical calculations can help elucidate the mechanism of TMSCl-mediated reactions, such as the addition of cuprates to enones. []

ANone: Modifying the structure of this compound can significantly impact its reactivity and applications:

  • Halogen Substituent: Replacing chlorine with bromine (Bromotrimethylsilane) alters its reactivity. While BTMS is less effective in cleaving esters, it shows activity towards lactones. []

ANone: this compound is moisture-sensitive and hydrolyzes readily in the presence of water.

  • Storage: It must be stored under inert conditions to prevent decomposition. []

ANone: Yes, due to its hazardous nature:

    ANone: this compound has become an essential reagent in organic synthesis since the latter half of the 20th century. Its applications have expanded considerably, driven by the development of new synthetic methodologies and its versatility in protecting group chemistry.

    ANone: this compound finds applications beyond traditional organic synthesis:

    • Material Science: It is used as a surface modifier for materials like silicon dioxide, influencing the properties of the resulting materials. [, ]
    • Analytical Chemistry: It is employed in derivatization techniques for analyzing fatty acids in various samples, including biological samples. [, ]

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